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Introduction
5,10-Dideazafolic acid (DDATHF), later known as Lometrexol, is a potent antifolate that

emerged from research focused on developing novel cancer chemotherapeutics. Unlike

classical antifolates such as methotrexate, which primarily target dihydrofolate reductase

(DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide ribonucleotide

formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This

unique mechanism of action generated significant interest in its potential to treat various solid

tumors. This technical guide provides a comprehensive historical overview of Lometrexol

research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the

challenges that ultimately limited its clinical development.

Discovery and Synthesis
The synthesis of 5,10-dideazafolic acid was a significant advancement in the field of folate

analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-

4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)]

phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig

condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic

reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This

multi-step synthesis can be achieved from commercially available reagents.
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Mechanism of Action
Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide

formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis

pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to

formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks

the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption

of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[2]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was

a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a

promising strategy to overcome resistance mechanisms associated with methotrexate, which

often involve the upregulation of DHFR.
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Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

Preclinical Research
In Vitro Cytotoxicity
Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in

preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable

resource for assessing the differential sensitivity of various cancer types to anticancer agents.

The table below summarizes the 50% growth inhibition (GI50) values for Lometrexol across a

selection of human cancer cell lines from this screen.
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Cell Line Cancer Type GI50 (µM)

Leukemia

CCRF-CEM Leukemia 0.002

HL-60(TB) Leukemia 0.003

K-562 Leukemia 0.004

MOLT-4 Leukemia 0.002

RPMI-8226 Leukemia >100

SR Leukemia 0.003

Non-Small Cell Lung Cancer

A549/ATCC Non-Small Cell Lung 0.021

EKVX Non-Small Cell Lung 0.004

HOP-62 Non-Small Cell Lung 0.005

HOP-92 Non-Small Cell Lung 0.007

NCI-H226 Non-Small Cell Lung 0.008

NCI-H23 Non-Small Cell Lung 0.011

NCI-H322M Non-Small Cell Lung 0.015

NCI-H460 Non-Small Cell Lung 0.009

NCI-H522 Non-Small Cell Lung 0.012

Colon Cancer

COLO 205 Colon Cancer 0.006

HCC-2998 Colon Cancer 0.005

HCT-116 Colon Cancer 0.004

HCT-15 Colon Cancer 0.007

HT29 Colon Cancer 0.008
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KM12 Colon Cancer 0.005

SW-620 Colon Cancer 0.006

CNS Cancer

SF-268 CNS Cancer 0.004

SF-295 CNS Cancer 0.005

SF-539 CNS Cancer 0.006

SNB-19 CNS Cancer 0.007

SNB-75 CNS Cancer 0.005

U251 CNS Cancer 0.006

Melanoma

LOX IMVI Melanoma 0.004

MALME-3M Melanoma 0.005

M14 Melanoma 0.006

SK-MEL-2 Melanoma 0.007

SK-MEL-28 Melanoma 0.008

SK-MEL-5 Melanoma 0.005

UACC-257 Melanoma 0.006

UACC-62 Melanoma 0.004

Ovarian Cancer

IGROV1 Ovarian Cancer 0.005

OVCAR-3 Ovarian Cancer 0.006

OVCAR-4 Ovarian Cancer 0.007

OVCAR-5 Ovarian Cancer 0.008

OVCAR-8 Ovarian Cancer 0.005

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NCI/ADR-RES Ovarian Cancer 0.012

SK-OV-3 Ovarian Cancer 0.009

Renal Cancer

786-0 Renal Cancer 0.006

A498 Renal Cancer 0.007

ACHN Renal Cancer 0.008

CAKI-1 Renal Cancer 0.005

RXF 393 Renal Cancer 0.006

SN12C Renal Cancer 0.007

TK-10 Renal Cancer 0.005

UO-31 Renal Cancer 0.008

Prostate Cancer

PC-3 Prostate Cancer 0.009

DU-145 Prostate Cancer 0.011

Breast Cancer

MCF7 Breast Cancer 0.007

MDA-MB-231/ATCC Breast Cancer 0.008

HS 578T Breast Cancer 0.009

BT-549 Breast Cancer 0.012

T-47D Breast Cancer 0.006

MDA-MB-435 Breast Cancer 0.005

Data sourced from the NCI Developmental Therapeutics Program database.

Clinical Development
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Phase I Trials
Initial Phase I clinical trials of Lometrexol showed promising antitumor activity in a variety of

solid tumors. However, these early studies were hampered by severe and cumulative

antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1]

These toxicities were often delayed and became more pronounced with repeated dosing,

limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase I studies investigated strategies to mitigate these toxicities. Preclinical data

suggested that folic acid supplementation could protect normal tissues from the effects of

Lometrexol without compromising its antitumor efficacy. A Phase I trial of Lometrexol

administered with oral folic acid supplementation confirmed that this approach could

significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with

folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a

more tolerable dosing regimen for Phase II trials.

Pharmacokinetics
Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma

disposition.[4] Key pharmacokinetic parameters from a Phase I study are summarized below.

Parameter Value

Plasma Half-lives

t1/2α 19 ± 7 min

t1/2β 256 ± 96 min

t1/2γ 1170 ± 435 min

Plasma Protein Binding 78 ± 3%

Volume of Distribution (Vdss) 4.7 - 15.8 L/m²

Renal Elimination (24h) 85 ± 16% of dose

Data from a Phase I clinical trial with folic acid supplementation.[4]
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Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered

dose excreted unchanged in the urine.[4]

Phase II and III Trials and Eventual Discontinuation
Despite the improved toxicity profile with folic acid supplementation, the clinical development of

Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed

in Phase II trials, the overall efficacy was not deemed sufficient to outweigh the remaining

toxicity concerns and the complexities of the administration schedule. The narrow therapeutic

window and the potential for cumulative toxicity remained significant challenges. As a result,

the development of Lometrexol as a frontline cancer therapy was discontinued.

Experimental Protocols
Synthesis of 5,10-Dideazafolic Acid (Lometrexol)
Materials:

2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone

[P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-

triphenylphosphonium bromide

Sodium hydride (NaH)

1-methyl-2-pyrrolidone (NMP)

Palladium on carbon (Pd/C) catalyst

Hydrogen gas (H₂)

Sodium hydroxide (NaOH) solution

Hydrochloric acid (HCl) solution

Anhydrous solvents (NMP)

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
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Procedure:

Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium

salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of

sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-

24 hours.

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the

aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable

solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction

mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir

vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the

catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced

pressure.

Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat

the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.

Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to

pH 3-4 with hydrochloric acid. The desired product, 5,10-dideazafolic acid, will precipitate

out of solution.

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and

then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product

under vacuum to yield the final compound.
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Starting Materials:
- 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone

- Phosphonium salt

Wittig Condensation
(NaH, NMP)

Aqueous Work-up &
Purification (Chromatography)

Catalytic Hydrogenation
(H₂, Pd/C)

Hydrolysis
(NaOH, heat)

Acidification & Precipitation
(HCl)

5,10-Dideazafolic Acid
(Lometrexol)

Click to download full resolution via product page

Figure 2. General Synthetic Workflow for Lometrexol.

GARFT Enzyme Inhibition Assay (Spectrophotometric)
Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a

specific wavelength that corresponds to the formation of the product, formylglycinamide

ribonucleotide (FGAR), or a coupled reaction product.
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Materials:

Purified recombinant GARFT enzyme

Glycinamide ribonucleotide (GAR) substrate

10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

Lometrexol (or other test inhibitors)

Microplate reader capable of reading absorbance at the desired wavelength

Procedure:

Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the

assay buffer.

Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed

concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle

control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes)

at a controlled temperature (e.g., 37°C).

Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each

well.

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time

using the microplate reader.

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the

absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle

control) against the logarithm of the Lometrexol concentration. Fit the data to a dose-

response curve to determine the IC50 value.

Cell Viability (MTT) Assay for IC50 Determination
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble

formazan, which has a purple color.

Materials:

Cancer cell line of interest

Complete cell culture medium

Lometrexol

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

96-well cell culture plates

Microplate reader capable of reading absorbance at 570 nm

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete

medium. Include a vehicle-only control.

Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72

hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours at 37°C, allowing formazan crystals to form.

Solubilization: Carefully remove the medium and add the solubilization solution to each well

to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration

relative to the untreated control. Plot the percentage of viability against the log of the

Lometrexol concentration and use non-linear regression to determine the IC50 value.
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Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.
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Conclusion
The research and development of 5,10-dideazafolic acid (Lometrexol) represents a significant

chapter in the history of anticancer drug discovery. Its unique mechanism of action as a specific

inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR

inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to

toxicity challenges, the extensive research conducted on this compound has provided

invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate

action, and the importance of strategies to mitigate drug-related toxicities. The story of

Lometrexol serves as a compelling case study for researchers and drug development

professionals, highlighting both the potential and the pitfalls in the quest for more effective and

selective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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